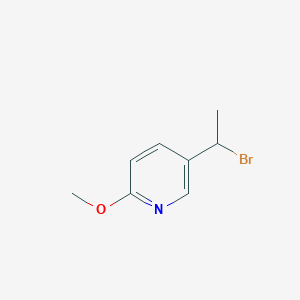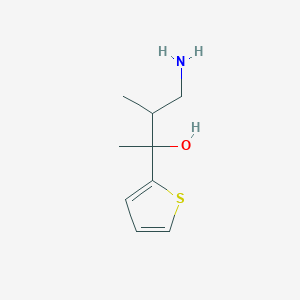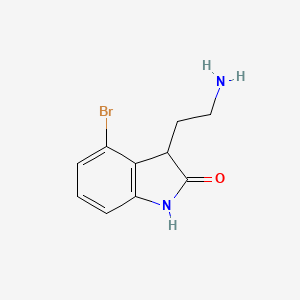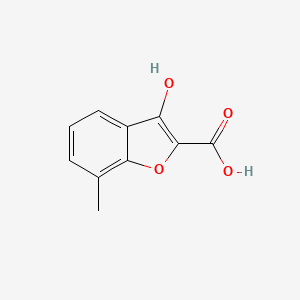
5-(1-Bromoethyl)-2-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Bromoethyl)-2-methoxypyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by a bromoethyl group attached to the fifth position and a methoxy group attached to the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Bromoethyl)-2-methoxypyridine can be achieved through several methods. One common approach involves the bromination of 2-methoxypyridine followed by the introduction of the bromoethyl group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Bromoethyl)-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted pyridines with different functional groups.
Oxidation: Formation of pyridine oxides or other oxidized derivatives.
Reduction: Formation of ethyl-substituted pyridines.
Wissenschaftliche Forschungsanwendungen
5-(1-Bromoethyl)-2-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications. Derivatives of this compound are studied for their efficacy in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the development of new catalysts and polymers.
Wirkmechanismus
The mechanism of action of 5-(1-Bromoethyl)-2-methoxypyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxypyridine: Lacks the bromoethyl group, making it less reactive in substitution reactions.
5-Bromo-2-methoxypyridine: Similar structure but without the ethyl group, leading to different reactivity and applications.
5-(1-Chloroethyl)-2-methoxypyridine: Similar compound with a chloroethyl group instead of a bromoethyl group, resulting in different chemical properties.
Uniqueness
5-(1-Bromoethyl)-2-methoxypyridine is unique due to the presence of both the bromoethyl and methoxy groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution reactions makes it a valuable intermediate in the synthesis of diverse organic compounds.
Eigenschaften
Molekularformel |
C8H10BrNO |
|---|---|
Molekulargewicht |
216.07 g/mol |
IUPAC-Name |
5-(1-bromoethyl)-2-methoxypyridine |
InChI |
InChI=1S/C8H10BrNO/c1-6(9)7-3-4-8(11-2)10-5-7/h3-6H,1-2H3 |
InChI-Schlüssel |
UKOKKBRZFJNAKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CN=C(C=C1)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197282.png)
![2-(Chloromethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane](/img/structure/B13197304.png)
![2',2'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13197305.png)
![[4-(Propan-2-yl)cyclohexyl]methanesulfonyl chloride](/img/structure/B13197307.png)
![Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13197308.png)


![2-[(2-Iodophenyl)methoxy]acetic acid](/img/structure/B13197325.png)



![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid](/img/structure/B13197346.png)
![8,8-Dimethyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13197354.png)
![1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea](/img/structure/B13197365.png)
